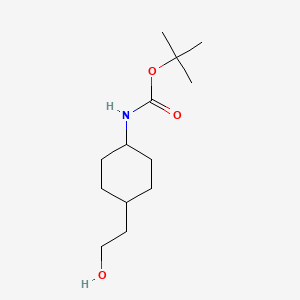

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Overview

Description

The compound tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a chemical of interest in various synthetic organic chemistry applications. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can offer insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, often starting from simple precursors like aldehydes or amino acids. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved from L-Serine through a seven-step process, including esterification, protection, reduction, and Corey-Fuchs reaction 10. Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate provided insight into the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of atoms in tert-butyl carbamate compounds and can guide the synthesis of the target compound.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions, which are essential for their transformation into desired products. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, optically active cyclohexenone derivatives synthesized from tert-butyl carbamate precursors show excellent diastereoselectivity in reactions with cyanocuprates . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate demonstrated excellent enantioselectivity, leading to optically pure enantiomers . This suggests that the steric and electronic properties of the tert-butyl group play a significant role in the reactivity and selectivity of these compounds. The physical properties such as solubility, melting point, and boiling point would be determined by the specific functional groups and overall molecular geometry of the tert-butyl carbamate compound .

Scientific Research Applications

Synthesis and Chemical Applications

- Intermediate in Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

- Enzymatic Kinetic Resolution : Used in the enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to optically pure enantiomers (Piovan et al., 2011).

- Stereoselective Synthesis : Facilitates the stereoselective synthesis of stereoisomers, crucial for the production of factor Xa inhibitors (Wang et al., 2017).

Medicinal Chemistry and Drug Development

- Intermediate for Natural Products : Serves as an intermediate in synthesizing natural products with cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

- Platinum(IV) Carbamate Complexes : Synthesis and study of platinum(IV) carbamate complexes for potential applications in cancer treatment (Wilson & Lippard, 2011).

Material Science and Analytical Chemistry

- Organogel Formation : Important in the study of benzothizole modified carbazole derivatives, which form organogels with potential in sensor technology (Sun et al., 2015).

- Chromatographic Separation : Utilized in cyclodextrin-modified mobile phases for the chromatographic separation of polyaromatic hydrocarbons (Husain et al., 1995).

Perfumery and Fragrance Industry

- Continuous-Flow Biocatalysis : Involved in the continuous-flow biocatalytic process for synthesizing commercial fragrances with specific stereoisomers (Tentori et al., 2020).

Environmental Applications

- CO2 Fixation : Plays a role in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

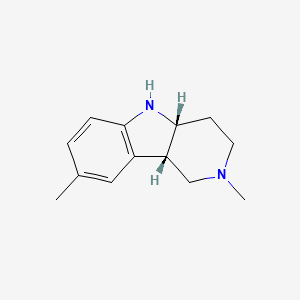

It is known that this compound can be used as an intermediate for the synthesis of Cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is not well-defined. As an intermediate in the synthesis of Cariprazine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors involved in dopamine signaling pathways, given its role in the synthesis of Cariprazine .

properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFSGIXLVLQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168955 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917342-29-1 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)